(E)-1-Aminopropan-2-one oxime
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Overview
Description
(E)-1-Aminopropan-2-one oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of a C=N-OH functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-1-Aminopropan-2-one oxime can be synthesized through the condensation of 1-aminopropan-2-one with hydroxylamine. The reaction typically occurs in an aqueous medium and may be catalyzed by acids or bases to facilitate the formation of the oxime bond .
Industrial Production Methods
Industrial production of oximes often involves the use of hydroxylamine derivatives and ketones or aldehydes. The reaction conditions are optimized to ensure high yield and purity of the product. For example, the use of m-CPBA as an oxidant in ethyl acetate enables efficient oxidation of aliphatic amines to oximes with high selectivity .
Chemical Reactions Analysis
Types of Reactions
(E)-1-Aminopropan-2-one oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles or other nitrogen-containing compounds.
Reduction: Reduction of oximes typically yields amines.
Substitution: Oximes can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidants include m-CPBA and other peracids.
Reduction: Hydrosilanes and boron-based catalysts are often used for the reduction of oximes.
Substitution: Reagents such as alkyl or aryl halides are used in substitution reactions to form oxime ethers.
Major Products
Oxidation: Nitriles
Reduction: Amines
Substitution: Oxime ethers
Scientific Research Applications
(E)-1-Aminopropan-2-one oxime has several applications in scientific research:
Medicinal Chemistry: Oximes are used as antidotes for organophosphate poisoning and as intermediates in the synthesis of pharmacological derivatives.
Organic Synthesis: Oximes serve as versatile precursors in the synthesis of various organic compounds, including heterocycles.
Bioconjugation: The oxime ligation reaction is used for the preparation of bioconjugates, including polymer-proteins and peptide dendrimers.
Mechanism of Action
The mechanism of action of (E)-1-Aminopropan-2-one oxime involves the formation of a stable oxime bond through the reaction of an aminooxy group with an electrophilic carbonyl group. This reaction is typically catalyzed by nucleophilic catalysts such as aniline . The oxime bond is hydrolytically stable and does not require metal ion catalysts, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Aldoximes: Compounds with the general formula R-CH=N-OH.
Ketoximes: Compounds with the general formula RR’C=N-OH.
Oxime Ethers: Compounds with the general formula RR’C=N-O-R.
Uniqueness
(E)-1-Aminopropan-2-one oxime is unique due to its specific structure and reactivity. Unlike aldoximes and ketoximes, it contains an amino group, which can participate in additional reactions, enhancing its versatility in organic synthesis and medicinal chemistry .
Properties
CAS No. |
2017-90-5 |
---|---|
Molecular Formula |
C3H8N2O |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
(NE)-N-(1-aminopropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H8N2O/c1-3(2-4)5-6/h6H,2,4H2,1H3/b5-3+ |
InChI Key |
RBDWAFZCAZEDON-HWKANZROSA-N |
Isomeric SMILES |
C/C(=N\O)/CN |
Canonical SMILES |
CC(=NO)CN |
Origin of Product |
United States |
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